molecular formula C9H15NO7 B2888915 Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate; oxalic acid CAS No. 2137473-22-2

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate; oxalic acid

Cat. No.: B2888915
CAS No.: 2137473-22-2
M. Wt: 249.219
InChI Key: YCIGMRUCUXDXFZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-amino-1-hydroxycyclopentane-1-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2H2O4/c1-11-6(9)7(10)4-2-3-5(7)8;3-1(4)2(5)6/h5,10H,2-4,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIGMRUCUXDXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1N)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclopentanone Derivatives

A scalable route involves reductive amination of methyl 2-oxocyclopentanecarboxylate. In a procedure adapted from similar systems, the ketone is treated with a chiral amine (e.g., (S)-α-phenylethylamine) in toluene under azeotropic conditions to form an imine intermediate. Subsequent reduction with sodium borohydride ($$ \text{NaBH}_4 $$) yields the trans-aminated product, preserving stereochemistry at the 2-position (Eq. 1):

$$
\text{Methyl 2-oxocyclopentanecarboxylate} + \text{(S)-α-phenylethylamine} \xrightarrow{\text{NaBH}_4} \text{Methyl 2-[(S)-1-phenylethylamino]cyclopentanecarboxylate}
$$

Hydrogenolysis using palladium on carbon ($$ \text{Pd/C} $$) in methanol removes the chiral auxiliary, yielding the free amine. This method achieves enantiomeric excesses >98% when optimized.

Hydroxylation at the 1-Position

Introduction of the 1-hydroxy group is achieved via epoxidation followed by acid-catalyzed ring opening. Treatment of methyl 2-aminocyclopent-1-ene-carboxylate with meta-chloroperbenzoic acid ($$ \text{mCPBA} $$) forms an epoxide, which undergoes regioselective hydrolysis in aqueous $$ \text{H}2\text{SO}4 $$ to afford the cis-1,2-diol. Selective oxidation of the primary alcohol using TEMPO/NaClO2 yields the ketone, which is reduced stereoselectively with $$ \text{NaBH}_4 $$ to install the hydroxyl group.

Oxalate Salt Formation

The free amine is converted to the oxalate salt by titration with oxalic acid in ethanol. Stoichiometric addition ensures complete protonation of the amine (Eq. 2):

$$
\text{Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate} + \text{H}2\text{C}2\text{O}_4 \rightarrow \text{Methyl 2-ammonio-1-hydroxycyclopentane-1-carboxylate hydrogen oxalate}
$$

Crystallization from acetonitrile yields colorless needles with >99% purity. The salt’s solubility in water (12.6 g/L at 25°C) facilitates biological applications.

Process Optimization and Challenges

Stereochemical Control

Maintaining cis-1,2 stereochemistry during hydroxylation requires stringent temperature control. Performing the epoxide ring opening at 0–5°C minimizes epimerization, achieving diastereomeric ratios of 95:5.

Byproduct Mitigation

Over-reduction during reductive amination generates undesired tertiary amines. Employing stoichiometric $$ \text{NaBH}4 $$ and monitoring via TLC (eluent: $$ \text{CH}2\text{Cl}_2/\text{MeOH} $$, 25:1) reduces byproducts to <2%.

Analytical Characterization

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, D$$ _2$$O) displays characteristic signals at δ 3.72 (s, 3H, COOCH$$ _3 $$), δ 4.15 (m, 1H, C1-OH), and δ 3.25 (m, 1H, C2-NH$$ _3^+ $$).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 249.22 [M+H]$$ ^+ $$, consistent with the protonated free base.

Applications and Derivatives

The compound serves as a precursor to constrained peptidomimetics, notably in HIV protease inhibitors. Fmoc-protected derivatives enable solid-phase peptide synthesis, with applications in oncology and neurology.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate; oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate; oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid methyl 2-amino-1-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

This compound is a cyclopentane derivative featuring an amino (-NH₂), hydroxyl (-OH), and methyl ester (-COOCH₃) group on the same carbon atom. Its stereochemistry, such as the (1R,2R) configuration noted in , influences its physicochemical properties and biological interactions. It is structurally related to aminocyclopentanecarboxylate esters used in pharmaceutical synthesis (e.g., cycloleucine derivatives) .

Oxalic Acid (C₂H₂O₄)

Oxalic acid is the simplest dicarboxylic acid, with two carboxylic acid (-COOH) groups. It is naturally occurring (e.g., in rhubarb) and industrially significant due to its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating properties . Applications include metal cleaning, chemical synthesis, and fungal biosynthesis (e.g., Aspergillus niger produces 64.3 g/dm³ at pH 6) .

Comparison of Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Functional Groups Molecular Formula Key Differences
Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate Amino, hydroxyl, methyl ester C₈H₁₃NO₃ Hydroxyl group enhances polarity and hydrogen bonding
Methyl 3-aminocyclopentanecarboxylate Amino, methyl ester C₇H₁₃NO₂ Lacks hydroxyl group; lower polarity
Methyl 1-aminocyclopentane-1-carboxylate HCl Amino, methyl ester (hydrochloride salt) C₇H₁₂ClNO₂ Salt form increases solubility in polar solvents
1-Methylcyclopentanol Hydroxyl, methyl C₆H₁₂O No amino or ester groups; simpler structure

Comparison of Oxalic Acid with Similar Carboxylic Acids

Structural and Acidity Comparisons

Compound Name Formula Carboxylic Groups pKa Values Key Differences
Oxalic acid C₂H₂O₄ 2 1.25, 4.14 Strongest dicarboxylic acid; forms stable salts
Acetic acid CH₃COOH 1 4.76 Monocarboxylic; 3,000x weaker than oxalic acid
Citric acid C₆H₈O₇ 3 3.13, 4.76, 6.40 Tricarboxylic; higher chelation capacity

Biological Activity

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate; oxalic acid (CAS Number: 2137473-22-2) is a compound with significant potential in biological applications due to its structural characteristics and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO7C_9H_{15}NO_7, with a molecular weight of 249.22 g/mol. The compound features a cyclopentane ring, amino, and hydroxy functional groups, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC9H15NO7
Molecular Weight249.22 g/mol
CAS Number2137473-22-2

This compound exhibits biological activity primarily through its ability to bind to specific enzymes and receptors. This binding modulates their activity, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects.
  • Receptor Modulation : It may interact with receptors that regulate neurotransmitter release, thereby influencing neurochemical signaling.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • In vitro Studies : A study published in the Journal of Organic Chemistry highlighted the compound's ability to inhibit COX enzymes in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Animal Models : In animal models of arthritis, administration of this compound resulted in reduced inflammation and pain scores, supporting its therapeutic potential .
  • Antimicrobial Testing : In a comparative study against common pathogens, the compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its promise as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate?

The synthesis typically involves stereoselective oxidation and esterification. For instance:

  • Oxidation of Precursors : Cyclopentane derivatives with alcohol or aldehyde groups can be oxidized using agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid moiety. Subsequent esterification with methanol yields the methyl ester .
  • Stereochemical Control : Chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) may be employed to achieve the desired (1R,2R) or (1S,2S) configurations .
  • Role of Oxalic Acid : Oxalic acid can act as a catalyst or proton donor in esterification steps, though its inclusion requires careful pH monitoring to avoid hydrolysis .

Q. How is the stereochemistry of Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate confirmed?

Key techniques include:

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies of structurally similar cyclopentane derivatives .
  • Chiral HPLC/GC : Separates enantiomers using chiral stationary phases.
  • NMR Spectroscopy : NOESY or COSY experiments reveal spatial relationships between protons, aiding in stereochemical assignment .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a scaffold for carbocyclic nucleosides with potential antiviral or antitumor activity due to its structural mimicry of natural nucleotides .
  • Enzyme Inhibition Studies : The amino and hydroxyl groups enable interactions with biological targets, such as proteases or kinases, making it a candidate for mechanistic studies .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data between similar cyclopentane derivatives?

  • Structural Comparisons : Analyze substituent effects using analogs (e.g., methoxy vs. hydroxy groups) to identify pharmacophores. For example, anti-inflammatory activity in ’s compound was attributed to the methoxyphenyl group, while hydroxylated analogs showed reduced efficacy .
  • Assay Optimization : Validate activity via dose-response curves and orthogonal assays (e.g., SPR for binding affinity, cell-based models for functional effects) to rule out false positives .

Q. What methodological challenges arise in optimizing reaction yields for stereoisomers?

  • Reaction Conditions : Temperature and solvent polarity significantly impact stereoselectivity. Polar aprotic solvents (e.g., DMF) may favor one diastereomer over another .
  • Purification : Advanced techniques like preparative chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) are critical for isolating pure enantiomers .

Q. How does oxalic acid influence the stability of the ester group during synthesis?

  • Acidic Environment : Oxalic acid lowers pH, risking ester hydrolysis. Buffered conditions (pH 4–6) or controlled stoichiometry mitigate this .
  • Catalytic Roles : In some cases, oxalic acid facilitates proton transfer in esterification without direct participation, reducing side reactions .

Q. What strategies are effective for resolving racemic mixtures during synthesis?

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Diastereomeric Salt Formation : Chiral acids (e.g., camphorsulfonic acid) form salts with one enantiomer, enabling mechanical separation .

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